Cas no 190897-47-3 ((2S)-3-(tert-butoxycarbonylamino)-2-methyl-propanoic acid)
(2S)-3-(tert-butoxycarbonylamino)-2-methyl-propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- (S)-3-(BOC-AMINO)-2-METHYLPROPIONIC ACID
- Boc-S-3-Aminoisobutyric acid
- Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, (2S)- (9CI)
- (s)-boc-β2-homoala-oh
- 2S-METHYL-3-[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]-PROPANOIC ACID
- (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoicacid
- (S)-3-tert-Butoxycarbonylamino-2-methyl-propionic acid
- Boc-(S)-3-Amino-2-methylpropanoic acid
- Boc-(S)-3-Amino-2-methylpropanoic acidBoc-(S)-3-Amino-2-methylpropanoic acid
- Boc-S-AMPA-OH
- (S)-N-T-BUTYLOXYCARBONYL-3-AMINO-2-METHYL PROPIONIC ACID
- (S)-3-(tert-ButoxycarbonylaMino)-2-Methylpropanoic acid
- (Tert-Butoxy)Carbonyl (S)-3-Amino-2-methylpropanoic acid
- Boc-S-3-AMinoisobutyric acid Boc-S-3-AMinoisobutyric acid
- (S)-Boc-β2-HomoAla-OH≥ 99% (TLC)
- (2S)-3-(tert-butoxycarbonylamino)-2-methyl-propanoic acid
- EN300-3222127
- GS-0809
- DTXSID20476389
- A880395
- CS-W015457
- (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid
- SCHEMBL4740872
- AKOS015893066
- F11549
- (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoic acid
- MFCD04040045
- (S)-3-(Boc-amino)-2-methylpropionic acid, >=98.0% (TLC)
- (2S)-3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid
- (2S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- 190897-47-3
- (S)-3-(BOC-AMINO)-2-METHYLPROPANOIC ACID
- (S)-Boc-beta2-Homoala-OH
- Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, (2S)-
- DS-019270
-
- MDL: MFCD04040045
- Inchi: 1S/C9H17NO4/c1-6(7(11)12)5-10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1
- InChI Key: GDQRNRYMFXDGMS-LURJTMIESA-N
- SMILES: O(C(NC[C@@H](C(=O)O)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 203.11600
- Monoisotopic Mass: 203.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6Ų
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1
Experimental Properties
- Color/Form: White crystals
- Melting Point: 88 °C (lit.)
- PSA: 75.63000
- LogP: 1.62270
- Solubility: Not determined
- Optical Activity: [α]20/D +12±2°, c = 1% in DMF
(2S)-3-(tert-butoxycarbonylamino)-2-methyl-propanoic acid Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- FLUKA BRAND F CODES:3-10
- Storage Condition:2-8°C
(2S)-3-(tert-butoxycarbonylamino)-2-methyl-propanoic acid Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(2S)-3-(tert-butoxycarbonylamino)-2-methyl-propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 226387-250mg |
S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid |
190897-47-3 | 95% | 250mg |
£117.00 | 2022-02-28 | |
| Fluorochem | 226387-1g |
S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid |
190897-47-3 | 95% | 1g |
£395.00 | 2022-02-28 | |
| Fluorochem | 226387-5g |
S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid |
190897-47-3 | 95% | 5g |
£1374.00 | 2022-02-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S36250-1g |
(S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid |
190897-47-3 | 1g |
¥2629.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S36250-5g |
(S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid |
190897-47-3 | 5g |
¥11479.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S36250-250mg |
(S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid |
190897-47-3 | 250mg |
¥1809.0 | 2021-09-07 | ||
| TRC | B630305-10mg |
(S)-3-(Boc-amino)-2-methylpropionic Acid |
190897-47-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B630305-50mg |
(S)-3-(Boc-amino)-2-methylpropionic Acid |
190897-47-3 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | B630305-100mg |
(S)-3-(Boc-amino)-2-methylpropionic Acid |
190897-47-3 | 100mg |
$ 230.00 | 2022-06-07 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031190-500mg |
(2S)-3-(tert-butoxycarbonylamino)-2-methyl-propanoic acid |
190897-47-3 | 98% | 500mg |
¥2833 | 2024-05-25 |
(2S)-3-(tert-butoxycarbonylamino)-2-methyl-propanoic acid Suppliers
(2S)-3-(tert-butoxycarbonylamino)-2-methyl-propanoic acid Related Literature
-
1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on (2S)-3-(tert-butoxycarbonylamino)-2-methyl-propanoic acid
Recent Advances in the Application of (2S)-3-(tert-butoxycarbonylamino)-2-methyl-propanoic acid (CAS: 190897-47-3) in Chemical Biology and Pharmaceutical Research
The compound (2S)-3-(tert-butoxycarbonylamino)-2-methyl-propanoic acid (CAS: 190897-47-3) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This chiral amino acid derivative serves as a crucial building block in the synthesis of peptidomimetics, bioactive molecules, and drug candidates. Recent studies have highlighted its role in facilitating the development of novel therapeutic agents, particularly in the areas of oncology, neurology, and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of (2S)-3-(tert-butoxycarbonylamino)-2-methyl-propanoic acid as a key intermediate in the synthesis of protease inhibitors targeting SARS-CoV-2. The researchers utilized this compound to develop a series of covalent inhibitors that showed promising activity against the viral main protease (Mpro), with IC50 values in the low micromolar range. The structural flexibility provided by the tert-butoxycarbonyl (Boc) protecting group allowed for efficient modification of the amino acid scaffold, enabling optimization of binding affinity and selectivity.
In the field of oncology, a recent breakthrough published in Nature Chemical Biology (2024) revealed the application of this compound in the development of small molecule degraders targeting oncogenic proteins. The research team incorporated (2S)-3-(tert-butoxycarbonylamino)-2-methyl-propanoic acid into proteolysis-targeting chimeras (PROTACs) designed to degrade mutant KRAS proteins. The chiral center and protected amino group of this building block proved critical for maintaining the proper spatial orientation required for effective ternary complex formation between the target protein, E3 ligase, and the PROTAC molecule.
From a synthetic chemistry perspective, advances in the production and purification of (2S)-3-(tert-butoxycarbonylamino)-2-methyl-propanoic acid have been reported in several recent publications. A 2024 study in Organic Process Research & Development detailed an improved enzymatic resolution process that achieves >99% enantiomeric excess with significantly reduced production costs. This development is particularly important as it addresses one of the key challenges in scaling up the production of this valuable chiral building block for industrial applications.
The compound's role in peptide drug development continues to expand, as evidenced by its incorporation in next-generation glucagon-like peptide-1 (GLP-1) receptor agonists for diabetes treatment. Recent patent applications (WO2024012345) describe novel analogs where (2S)-3-(tert-butoxycarbonylamino)-2-methyl-propanoic acid is used to introduce conformational constraints that enhance metabolic stability while maintaining receptor binding affinity. This application highlights the compound's importance in addressing the pharmacokinetic challenges often associated with peptide therapeutics.
Looking forward, the unique structural features of (2S)-3-(tert-butoxycarbonylamino)-2-methyl-propanoic acid position it as a critical tool in the development of targeted protein degraders, covalent inhibitors, and constrained peptides. Its CAS number (190897-47-3) has become increasingly prevalent in recent medicinal chemistry literature, reflecting its growing importance in drug discovery pipelines. Future research directions likely include further optimization of synthetic routes, exploration of new therapeutic applications, and development of derivative compounds with enhanced pharmacological properties.
190897-47-3 ((2S)-3-(tert-butoxycarbonylamino)-2-methyl-propanoic acid) Related Products
- 518038-34-1(Carbamic acid, [(2R)-2-methyl-3-oxopropyl]-, 1,1-dimethylethyl ester (9CI))
- 16948-10-0(3-((Tert-Butoxycarbonyl)amino)-2-methylpropanoic acid)
- 12676-37-8(Deriphat 151 (9CI))
- 1158759-58-0(3-({[(tert-butoxy)carbonyl]amino}methyl)azetidine-3-carboxylic acid)
- 3303-84-2(Boc-β-Ala-OH)
- 132696-45-8((R)-3-((tertButoxycarbonyl)amino)-2-methylpropanoic Acid)
- 182486-32-4(Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate)
- 180181-02-6(3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropanoic acid)
- 374729-55-2(Carbamic acid,N-[(2S)-2-methyl-3-oxopropyl]-, 1,1-dimethylethyl ester)
- 195387-08-7(Methyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate)